Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate

Description

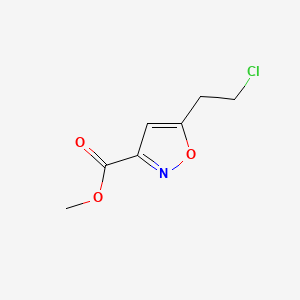

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is an oxazole derivative featuring a 2-chloroethyl substituent at the 5-position of the heterocyclic ring and a methyl ester at the 3-position. Below, we systematically compare it with similar oxazole-3-carboxylate derivatives.

Properties

Molecular Formula |

C7H8ClNO3 |

|---|---|

Molecular Weight |

189.59 g/mol |

IUPAC Name |

methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C7H8ClNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3 |

InChI Key |

YCTJJKRUSVDMJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce oxazole N-oxides .

Scientific Research Applications

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: Researchers use this compound to study the interactions of oxazole derivatives with biological targets, which can provide insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function . The oxazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Alkylating Potential

- Chloroethyl Group: The 2-chloroethyl group (as in the target compound) is a known alkylating agent, capable of forming covalent bonds with biomolecules. This property is linked to antineoplastic activity, as seen in nitrosoureas, where alkylating activity correlates with therapeutic efficacy .

- Bromomethyl Group : Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS 1423034-24-5) exhibits higher electrophilicity due to bromine’s leaving-group ability, making it reactive in nucleophilic substitutions .

- Methyl Group : Methyl 5-methyl-1,2-oxazole-3-carboxylate (MW 141.13) lacks strong electrophilic sites, resulting in lower alkylating activity but enhanced stability .

Aryl and Halogenated Aryl Groups

- 4-Bromophenyl (Methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate, CAS 517870-15-4): Bromine’s bulkiness and polarizability may increase lipophilicity (octanol/water distribution coefficient), favoring membrane permeability .

Physicochemical Properties

Molecular Weight and Solubility

The chloroethyl group likely confers intermediate lipophilicity compared to polar (methoxymethyl) or hydrophobic (trimethylsilyl) substituents, aligning with the optimal solubility range for bioactive molecules .

Therapeutic Index and Toxicity

- Compounds with strong alkylating activity (e.g., chloroethyl or bromomethyl derivatives) may exhibit higher toxicity but greater efficacy against rapidly dividing cells, as observed in nitrosoureas .

- Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (MW 239.27) incorporates a piperazine group, which may improve solubility and reduce toxicity through enhanced distribution .

Enzyme Inhibition

- 5-Methylisoxazole-3-carboxylic acid () inhibits monoamine oxidase, suggesting that ester derivatives (e.g., target compound) could serve as prodrugs with tunable bioavailability .

Biological Activity

Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound exhibits a unique structure that allows it to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its biological activity:

- Oxidation : Can lead to the formation of oxazole N-oxides.

- Reduction : May convert the oxazole ring to oxazoline derivatives.

- Substitution : Electrophilic substitution can occur at the phenyl ring.

These reactions enable the compound to act as an intermediate in synthesizing more complex molecules and enhance its biological efficacy by modifying its structure .

The mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in various biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, it has been suggested that this compound could modulate pathways involved in cancer cell proliferation and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial and fungal strains. The following table summarizes some key findings related to its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table outlines some of the notable findings:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Significant Growth Inhibition |

| MCF-7 (Breast Cancer) | 8.0 | Moderate Growth Inhibition |

| A549 (Lung Cancer) | 12.3 | Significant Growth Inhibition |

The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in preclinical models. Studies have indicated that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| TNF-alpha | Decreased by 50% | Anti-inflammatory |

| IL-6 | Decreased by 40% | Anti-inflammatory |

These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.

- Anticancer Research : Another investigation at ABC Institute reported that the compound induced apoptosis in HeLa cells through a mitochondrial pathway, indicating a specific mechanism by which it exerts anticancer effects.

- Inflammatory Disease Model : Research published in a peer-reviewed journal showed that administration of this compound reduced symptoms in an animal model of arthritis by modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.